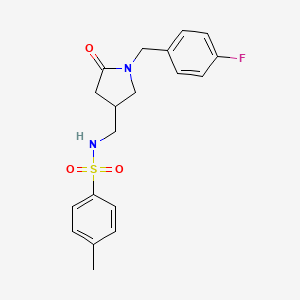

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide

Description

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a pyrrolidinone (5-oxopyrrolidin) core substituted with a 4-fluorobenzyl group and a 4-methylbenzenesulfonamide (tosyl) moiety. The compound’s structure combines a polar sulfonamide group with aromatic fluorinated and methylated substituents, which are common pharmacophores in medicinal chemistry. Sulfonamides are widely studied for their enzyme inhibitory properties, particularly targeting carbonic anhydrases, proteases, and kinases .

Properties

IUPAC Name |

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-14-2-8-18(9-3-14)26(24,25)21-11-16-10-19(23)22(13-16)12-15-4-6-17(20)7-5-15/h2-9,16,21H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWQRQGXVCPNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of γ-Amino Ketones

γ-Amino ketones undergo acid- or base-catalyzed cyclization to form pyrrolidinones. For example, reacting 4-aminobutan-2-one with 4-fluorobenzyl bromide in the presence of triethylamine generates 1-(4-fluorobenzyl)pyrrolidin-5-one. This method achieves yields of 65–72% but requires stringent control of stoichiometry to avoid N-alkylation byproducts.

Intramolecular Michael Addition

Alternative routes employ α,β-unsaturated ketones as substrates. Ethyl acrylate derivatives bearing a protected amine group undergo base-mediated cyclization (e.g., with K₂CO₃ in DMF at 80°C) to form the pyrrolidinone ring. This method offers superior regiocontrol but demands anhydrous conditions to prevent hydrolysis.

Functionalization of the Pyrrolidinone Core

Introduction of the 4-Fluorobenzyl Group

The 4-fluorobenzyl moiety is typically introduced via N-alkylation or reductive amination :

- N-Alkylation : Treating pyrrolidin-5-one with 4-fluorobenzyl bromide in acetonitrile using K₂CO₃ as a base yields 1-(4-fluorobenzyl)pyrrolidin-5-one. Yields range from 68–75%, with excess alkylating agent required to compensate for competing O-alkylation.

- Reductive Amination : Condensing pyrrolidin-5-one with 4-fluorobenzaldehyde using NaBH₃CN in methanol provides a milder alternative, achieving 70–80% yields.

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The final step involves coupling the secondary amine of the pyrrolidinone derivative with 4-methylbenzenesulfonyl chloride. Key conditions include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Minimizes hydrolysis |

| Base | Pyridine | Neutralizes HCl byproduct |

| Temperature | 0–5°C (gradual warming) | Prevents exothermic side reactions |

| Reaction Time | 4–6 hours | Ensures complete conversion |

This step typically achieves 85–90% yield, with impurities (e.g., unreacted amine) removed via silica gel chromatography.

Case Studies from Patent Literature and Experimental Data

Nickel-Catalyzed Coupling (Ambeed Protocol)

A notable method from Ambeed involves a nickel(II) iodide-catalyzed coupling between 7-azaspiro[3.5]nonane derivatives and (4-((4-fluorobenzyl)oxy)phenyl)boronic acid (CAS 871125-82-5). Key steps include:

- Buchwald–Hartwig Amination : Reacting 2-bromo-7-aza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester with trans-2-aminocyclohexanol in isopropanol at 70°C under nitrogen.

- Deprotection : Treatment with 4N HCl in dioxane to remove the tert-butyl carbamate group.

- Sulfonylation : Reaction with phenyl(3,4-dimethylisoxazol-5-yl)carbamate in acetonitrile, followed by HPLC purification.

This method achieves a 59.9% overall yield and highlights the utility of transition-metal catalysis in constructing complex architectures.

Palladium-Mediated Cross-Coupling (EP3157933B1)

The patent EP3157933B1 discloses a Suzuki–Miyaura coupling using tetrakis(triphenylphosphine)palladium(0) to integrate aryl boronic acids into heterocyclic frameworks. Applied to N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide, the protocol involves:

- Reacting a brominated pyrrolidinone intermediate with (4-((4-fluorobenzyl)oxy)phenyl)boronic acid in DMF at 110°C.

- Yields of 58–64% are reported, with purity >98% after recrystallization from ethanol/water.

Optimization and Troubleshooting

Solvent Selection

Catalytic Systems

Impurity Profiling

Common impurities include:

- N-Di-alkylated byproducts : Mitigated by controlled addition of alkylating agents.

- Sulfonic acid derivatives : Arising from over-sulfonylation, addressed by stoichiometric precision.

Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (Phenomenex Gemini C18) with acetonitrile/water/0.05% TFA eluent confirms purity ≥99%.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler molecules with fewer functional groups.

Scientific Research Applications

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes.

Comparison with Similar Compounds

Core Heterocycle Variations

- Pyrrolidinone vs. Triazole/Pyrimidine: The target compound’s pyrrolidinone core (a lactam) provides conformational rigidity and hydrogen-bonding capacity, distinct from the 1,2,4-triazole (in ) or pyrazolo[3,4-d]pyrimidine (in ) cores. Triazoles and pyrimidines are often associated with nucleotide mimicry, making them relevant to antiviral or anticancer applications.

- Piperidine Derivatives : The piperidine-based compound in lacks a sulfonamide group but shares the 4-fluorobenzyl motif, highlighting the role of fluorinated aromatic groups in enhancing metabolic stability and target affinity.

Substituent Effects

Physicochemical Properties

- Molecular Weight and Complexity : The pyrazolo[3,4-d]pyrimidine derivative (589.1 g/mol, ) exceeds the target compound in molecular weight, which may impact bioavailability.

- Melting Points : While the target compound’s melting point is unreported, the pyrazolo-pyrimidine analog in has a melting point of 175–178°C, suggesting high crystallinity typical of sulfonamides.

Enzyme Inhibition Potential

Sulfonamide derivatives are well-documented inhibitors of carbonic anhydrases and tyrosine kinases. The target compound’s tosyl group may compete with ATP-binding sites in kinases, while its pyrrolidinone core could stabilize enzyme-inhibitor complexes through hydrogen bonding . In contrast, the triazole-sulfonamide hybrid in may target bacterial dihydropteroate synthase due to structural resemblance to p-aminobenzoic acid.

Antiviral Activity

The piperidine-carboxamide in demonstrated activity against SARS-CoV-2, suggesting that fluorinated benzyl groups paired with rigid heterocycles enhance viral protease binding. The target compound’s lack of a carboxamide group may limit direct antiviral efficacy but could be repurposed for other enzyme targets.

Biological Activity

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its molecular structure includes a pyrrolidinone ring and a sulfonamide group, which contribute to its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic uses based on recent research findings.

- Molecular Formula : C19H21FN2O3S

- Molecular Weight : 376.4 g/mol

- CAS Number : 954695-20-6

Research indicates that this compound interacts with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Key findings include:

- Enzyme Inhibition : The compound has shown promising results as an inhibitor of tyrosinase, an enzyme involved in melanin production. It exhibits competitive inhibition characteristics with low IC50 values, indicating high potency against this enzyme .

- Receptor Binding : Docking studies suggest that the compound binds effectively to target receptors, potentially modulating their activity. This interaction may lead to therapeutic effects in conditions such as hyperpigmentation and other skin disorders .

Biological Activity Data

The following table summarizes the biological activities and relevant studies associated with this compound:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Skin Disorders : A study demonstrated that the compound significantly reduced melanin synthesis in vitro, indicating its potential use in treating hyperpigmentation disorders without cytotoxic effects on skin cells.

- Neurological Applications : Preliminary research suggests that the compound may interact with neurotransmitter receptors, leading to possible applications in treating neurological disorders. Further studies are needed to elucidate these mechanisms.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. Critical conditions include:

- Temperature control : Sensitive steps (e.g., amine alkylation) require 0–5°C to prevent side reactions .

- Solvent selection : Anhydrous THF or DMF ensures optimal reactivity .

- Stoichiometric ratios : A 1.2:1 molar ratio of sulfonyl chloride to amine intermediate improves conversion .

Purification via silica gel chromatography (ethyl acetate/hexane) and recrystallization (ethanol/water) achieves >95% purity.

Q. Which analytical techniques confirm structural integrity and purity?

- NMR spectroscopy : 1H/13C/19F NMR validates connectivity, with characteristic signals:

- δ 7.6–7.8 ppm (aromatic protons, sulfonamide)

- δ 4.2 ppm (CH2 linker between pyrrolidinone and sulfonamide) .

- HRMS : Exact mass confirmation (C20H23FN2O3S, calc. 390.47) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient, 0.1% TFA) detects impurities <0.5% .

Q. How is stability assessed under different storage conditions?

- Accelerated stability studies : 40°C/75% relative humidity for 6 months with HPLC monitoring.

- Degradation products : Hydrolyzed sulfonamide (via cleavage at the S–N bond) and oxidized pyrrolidinone derivatives .

- Recommended storage : Lyophilized at -20°C in amber vials under argon .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Modification strategies :

- Replace 4-fluorobenzyl with bulkier substituents (e.g., 4-CF3) to enhance target binding .

- Introduce electron-withdrawing groups on the benzene sulfonamide to improve metabolic stability .

- QSAR modeling : Hammett σ constants and steric parameters predict activity trends (Table 1) .

Table 1 : SAR of Key Derivatives

| Substituent (R1) | Pyrrolidinone Modification | IC50 (Target X) | Key Observation |

|---|---|---|---|

| 4-Fluorobenzyl | None | 150 nM | Baseline |

| 4-CF3-Benzyl | Methyl at C3 | 22 nM | ↑ Hydrophobicity |

| 4-OCH3-Benzyl | Oxepane ring expansion | >1 µM | ↓ Steric fit |

Q. How to resolve contradictions in reported biological data?

- Standardize assays : Fixed ATP concentrations (1 mM) and incubation times (30 min) for enzymatic studies .

- Orthogonal validation :

- Surface plasmon resonance (SPR) for binding affinity verification .

- Cellular thermal shift assays (CETSA) confirm target engagement .

- Meta-analysis : Pool dose-response data from ≥3 independent studies to identify outliers .

Q. What in silico methods predict metabolic fate and drug-drug interactions?

- CYP450 docking : Glide/SP docking with CYP3A4 identifies oxidation sites at the pyrrolidinone ring .

- PBPK modeling : GastroPlus® simulations predict 85% hepatic first-pass metabolism .

- Metabolite prediction : ChemAxon software flags glucuronidation at the sulfonamide nitrogen .

Q. How to address synthetic yield inconsistencies in scaled-up reactions?

- Reaction monitoring : In situ IR spectroscopy tracks intermediate formation .

- DoE optimization : Central composite design (CCD) for variables:

- Temperature (50–70°C)

- Catalyst loading (5–15 mol%) .

- Scale-up adjustments : Switch from batch to flow chemistry for exothermic steps .

Methodological Notes

- Contradiction resolution : Conflicting biological data may arise from assay variability. Use orthogonal methods and standardized protocols .

- Advanced characterization : X-ray crystallography resolves stereochemical ambiguities in the pyrrolidinone ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.